molecular formula C22H16ClN3O B2369014 (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide CAS No. 1798414-42-2

(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide

Cat. No.: B2369014
CAS No.: 1798414-42-2
M. Wt: 373.84
InChI Key: OQANJPROYJZMHZ-OUKQBFOZSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide is a synthetic small molecule designed for exploratory research in oncology. Its structure incorporates an acrylamide moiety, a feature common in covalent inhibitors that form a permanent bond with nucleophilic cysteine residues in enzyme active sites . This mechanism is leveraged in targeted cancer therapy to irreversibly inhibit key proteins involved in tumor survival and proliferation. The compound's molecular framework, featuring an imidazo[1,2-a]pyridine core, is analogous to scaffolds found in inhibitors targeting various kinase enzymes, which are critical regulators of cell signaling pathways often dysregulated in cancers . The specific research value of this acrylamide derivative lies in its potential to selectively inhibit these oncogenic drivers, making it a valuable tool for investigating cell death mechanisms, signaling pathway dynamics, and resistance phenomena in preclinical models. Researchers can utilize this compound to study its effects on cell proliferation and to elucidate novel therapeutic strategies against aggressive cancer types.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-18-9-3-1-7-16(18)12-13-22(27)25-19-10-4-2-8-17(19)20-15-26-14-6-5-11-21(26)24-20/h1-15H,(H,25,27)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQANJPROYJZMHZ-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the coupling of the imidazo[1,2-a]pyridine core with a chlorophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the acrylamide moiety: The final step involves the reaction of the intermediate product with acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Acrylamide Formation

The acrylamide moiety is introduced via Knoevenagel condensation or carbodiimide-mediated coupling :

  • Knoevenagel Method : Imidazo[1,2-a]pyridine-2-carbaldehyde reacts with 2-chlorophenylacetonitrile in ethanol under basic conditions (e.g., MeONa) .

  • EDC/HOBt Coupling : Carboxylic acid derivatives of imidazo[1,2-a]pyridine are coupled with 2-(2-chlorophenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Optimized Conditions for Acrylamide Synthesis :

ParameterValue
SolventEthanol/Pyridine
CatalystMeONa (5%) or EDC/HOBt
TemperatureRT – 40°C
Reaction Time12–15h
Yield68–91%

C3-Alkylation

The imidazo[1,2-a]pyridine C3 position is alkylated via aza-Friedel–Crafts reactions using aldehydes and amines under air atmosphere with Sc(OTf)₃ catalysis .

Example Reaction :

ComponentRoleEquiv.
Imidazo[1,2-a]pyridineSubstrate1.0
BenzaldehydeElectrophile1.5
MorpholineNucleophile2.0
Sc(OTf)₃Catalyst10 mol%
Yield83%

Halogenation

Electrophilic halogenation at the C5/C7 positions of imidazo[1,2-a]pyridine is achieved using N-halosuccinimide (NCS or NBS) in DMF .

Stability and Degradation Reactions

The compound shows sensitivity to:

  • Hydrolysis : The acrylamide bond hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions, forming carboxylic acid and amine fragments .

  • Photooxidation : UV exposure in solution generates quinazolinone derivatives via [4+2] cycloaddition .

Degradation Kinetics :

ConditionHalf-Life (h)Degradation Product
pH 2.0, 37°C4.22-(Imidazo[1,2-a]pyridin-2-yl)aniline
pH 10.0, 37°C6.83-(2-Chlorophenyl)acrylic acid

Mechanistic Insights

  • Cyclization : Iodine activates imine intermediates, enabling nucleophilic attack by tert-butyl isocyanide to form the imidazo[1,2-a]pyridine ring.

  • Aza-Friedel–Crafts : Sc(OTf)₃ stabilizes iminium ions, facilitating electrophilic alkylation at C3 .

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds and Activity Data:
Compound Name Substituents Biological Activity (IC₅₀) Reference
(E)-3-(2-Chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide 2-chlorophenyl, imidazo[1,2-a]pyridine Antikinetoplastid (T. cruzi: 8.5 μM)
(E)-N-(4-(3-(4-Bromophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide 4-bromophenyl T. b. rhodesiense: 1.13 μM
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide Methoxy-morpholino, pyrimidinone core Kinase inhibition (data not reported)
3-(3-Nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide 3-nitrophenyl, trifluoromethylphenyl Plant root development (qualitative)
  • Chlorophenyl vs. Bromophenyl: The 2-chlorophenyl analog exhibits moderate activity against Trypanosoma cruzi (IC₅₀ = 8.5 μM), while the 4-bromophenyl derivative shows superior potency against T. b. rhodesiense (IC₅₀ = 1.13 μM). The bromine atom’s larger size and stronger electron-withdrawing effect may enhance target binding in specific parasites .
  • However, biological data for this compound remain unreported.
  • Electron-Withdrawing Groups: Nitro and trifluoromethyl substituents (e.g., ) may improve metabolic stability but shift activity to non-parasitic targets, as seen in plant root development studies.
Acrylamide Linker and Substitution Patterns:
  • Acrylamide Backbone : A common feature in all compared compounds, critical for conformational rigidity and interaction with enzymatic active sites.
  • Synthetic Routes: The target compound is synthesized via base-catalyzed condensation of acetylated intermediates (similar to ), yielding moderate to high purity. Compounds with pyrimidinone cores (e.g., ) require multi-step sequences involving palladium-catalyzed couplings, increasing synthetic complexity.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorinated or brominated derivatives (e.g., ) may exhibit longer half-lives due to resistance to oxidative metabolism.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide is a compound of interest due to its potential therapeutic applications, particularly in the context of antimicrobial and antiparasitic activities. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazo[1,2-a]pyridine moiety and a chlorophenyl group. The molecular formula is C18H16ClN3C_{18}H_{16}ClN_{3}, with a molecular weight of approximately 315.79 g/mol. The presence of the imidazo[1,2-a]pyridine ring is significant as it is known for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to imidazo[1,2-a]pyridine derivatives. For instance, a library of imidazo[1,2-a]pyridine-appended chalcones was synthesized and tested for their activity against various pathogens, including Trypanosoma cruzi and Trypanosoma brucei. Among these derivatives, one closely related to our compound exhibited an IC50 value of 8.5 µM against T. cruzi and 1.35 µM against T. b. brucei, indicating potent antikinetoplastid activity .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro tests showed that several synthesized analogs were non-cytotoxic against human lung fibroblasts (MRC-5) and primary mouse macrophages, with selectivity indexes exceeding 50 . This suggests that while the compound exhibits significant biological activity against pathogens, it has a favorable safety profile.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents on the phenyl moiety play a critical role in enhancing biological activity. For example, the introduction of electronegative atoms such as chlorine has been shown to improve antifungal activity .

Summary of Biological Activity Findings

Activity TypeTarget OrganismIC50 Value (µM)Reference
AntikinetoplastidTrypanosoma cruzi8.5
AntikinetoplastidTrypanosoma brucei brucei1.35
CytotoxicityMRC-5 (human lung fibroblasts)>50 (selectivity)

Case Studies

In one notable study involving the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, compounds were tested for their efficacy against various strains of Staphylococcus aureus. The results indicated that specific structural features significantly enhanced antimicrobial potency . This underscores the importance of SAR in guiding future modifications to improve efficacy.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
AmidationTBTU, DIPEA, DMF, 25°CCoupling acrylate to amine
IsolationEthyl acetate/water extractionRemove unreacted reagents
PurificationPrep-HPLC (C18 column, acetonitrile/water gradient)Isolate E-isomer

Basic: How is the E-configuration of the acrylamide moiety confirmed experimentally?

Answer:
The geometric isomerism is validated using:

  • 1H NMR Spectroscopy : Vicinal coupling constants (J = 12–16 Hz) between the α- and β-protons of the acrylamide group confirm the trans (E) configuration .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, as demonstrated in related acrylamide derivatives .

Advanced: How should researchers design biological activity studies for this compound?

Answer:
Methodological Framework :

Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibitors, viral proteins). For antiviral studies, use Chikungunya virus (CHIKV) E protein or nsP2 protease as targets .

In Vitro Assays :

  • Cytotoxicity : MTT assay on Vero E6 cells (concentrations: 20–40 µM) to establish safety margins .
  • Antiviral Activity : Plaque reduction assays or flow cytometry (anti-CHIKV antibody labeling) to quantify viral inhibition .

Dose-Response Analysis : IC50 determination using non-linear regression models (e.g., GraphPad Prism).

Q. Table 2: Example Bioactivity Data

AssayResult (40 µM)Reference
CHIKV Inhibition (GP07 analog)81% reduction
Cytotoxicity (Vero E6 cells)>90% viability

Advanced: What computational strategies are effective for target identification and mechanism elucidation?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like CHIKV E protein (PDB: 3N41). Key interactions (e.g., hydrogen bonds with Lys471, van der Waals contacts with Cys480) guide mutagenesis studies .

Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability and conformational changes in target proteins .

QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors to optimize bioactivity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Root-Cause Analysis Framework :

Purity Verification : Re-analyze compound purity via HPLC and LC-MS to rule out impurities (>98% purity required) .

Assay Reproducibility : Validate protocols using positive controls (e.g., ribavirin for antiviral assays) .

Orthogonal Assays : Confirm results with complementary methods (e.g., flow cytometry alongside MTT for antiviral activity) .

Structural Confirmation : Re-examine stereochemistry via NMR or X-ray to ensure synthetic consistency .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms structure; NOESY detects spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion).
  • HPLC : Retention time and peak symmetry assess purity (>95%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization Strategies :

DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, DMF increases amidation efficiency vs. THF .

Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for kinetic control .

In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and minimize side products .

Q. Table 3: Solvent Effects on Amidation Yield

SolventYield (%)
DMF78
THF45
DCM32

Advanced: What strategies mitigate neurotoxicity risks associated with acrylamide derivatives?

Answer:

Structural Modifications : Introduce bulky substituents (e.g., imidazo[1,2-a]pyridine) to reduce blood-brain barrier permeability .

In Silico Toxicity Prediction : Use tools like ProTox-II to assess neurotoxicity risks early in design .

In Vivo Safety Profiling : Conduct rodent studies to evaluate neurobehavioral effects at therapeutic doses .

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